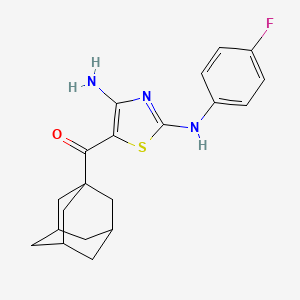
5-(ADAMANTANE-1-CARBONYL)-N2-(4-FLUOROPHENYL)-1,3-THIAZOLE-2,4-DIAMINE
Overview
Description
5-(ADAMANTANE-1-CARBONYL)-N2-(4-FLUOROPHENYL)-1,3-THIAZOLE-2,4-DIAMINE is a compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is characterized by its unique structural features, which include an adamantane moiety, a thiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTANE-1-CARBONYL)-N2-(4-FLUOROPHENYL)-1,3-THIAZOLE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates . The synthesis begins with the preparation of adamantane-1-carbonyl chloride, which is then reacted with 4-fluoroaniline to form the corresponding amide. This intermediate undergoes cyclization with a thioamide to yield the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTANE-1-CARBONYL)-N2-(4-FLUOROPHENYL)-1,3-THIAZOLE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-(ADAMANTANE-1-CARBONYL)-N2-(4-FLUOROPHENYL)-1,3-THIAZOLE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(ADAMANTANE-1-CARBONYL)-N2-(4-FLUOROPHENYL)-1,3-THIAZOLE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the thiazole ring can interact with various enzymes and receptors. The fluorophenyl group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole, which have biological and medicinal applications.
Fluorophenyl compounds: Molecules such as fluoxetine (an antidepressant) and fluticasone (a corticosteroid).
Uniqueness
The presence of the adamantane moiety enhances its stability, while the thiazole and fluorophenyl groups contribute to its biological activity and specificity .
Properties
IUPAC Name |
1-adamantyl-[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c21-14-1-3-15(4-2-14)23-19-24-18(22)16(26-19)17(25)20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10,22H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJWIPTSYLOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(N=C(S4)NC5=CC=C(C=C5)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-[3-(4-BROMOPHENYL)-5-(4-CHLOROPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE](/img/structure/B4307534.png)
![4-ETHYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER](/img/structure/B4307538.png)
![methyl 2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4307558.png)
![2,4-DIETHYL 3-METHYL-5-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B4307560.png)
![2-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4307561.png)
![Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate](/img/structure/B4307569.png)
![1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4307580.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4307581.png)
![6-(2-aminophenyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4307587.png)
![4,6-bis(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4307593.png)
![ETHYL 6-[(DIISOPROPYLAMINO)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4307599.png)
![5'-benzyl-1-(2-methylprop-2-en-1-yl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4307603.png)
![ethyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B4307606.png)
![4-[(Z)-1-(3-CHLOROPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE](/img/structure/B4307609.png)
